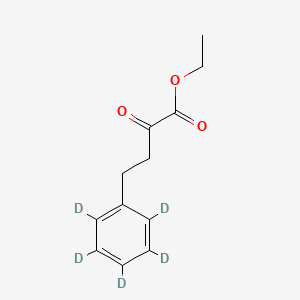

Ethyl 2-Oxo-4-phenylbutyrate d5

Descripción general

Descripción

Ethyl 2-Oxo-4-phenylbutyrate d5 is a deuterated derivative of Ethyl 2-Oxo-4-phenylbutyrate, an aliphatic α-ketoester. This compound is often used in scientific research due to its unique properties and applications in various fields such as chemistry, biology, and medicine .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One of the common methods for preparing Ethyl 2-Oxo-4-phenylbutyrate involves the Grignard reaction. This method includes the reaction of Beta-bromophenylethane with magnesium to form a Grignard reagent, which then reacts with diethyl oxalate to produce Ethyl 2-Oxo-4-phenylbutyrate . The reaction conditions typically involve the use of methyl tert-butyl ether as a solvent, with the reaction temperature ranging from 30 to 60°C .

Industrial Production Methods

Industrial production of Ethyl 2-Oxo-4-phenylbutyrate often follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and cost-effectiveness, involving precise control of reaction conditions and purification steps .

Análisis De Reacciones Químicas

Asymmetric Reduction to Chiral Alcohols

EOPB-d5 primarily undergoes enzymatic reduction to produce Ethyl (R)-2-hydroxy-4-phenylbutanoate-d5 (EHPB-d5), a critical chiral precursor for angiotensin-converting enzyme (ACE) inhibitors. Key findings include:

Biocatalytic Systems

Deuterium substitution in EOPB-d5 reduces reaction rates by ~15–20% compared to the non-deuterated analog, attributed to kinetic isotope effects in hydride transfer steps .

Chemical Hydrogenation

Homogeneous and heterogeneous catalytic systems achieve enantioselective hydrogenation:

Catalytic Systems

| Catalyst Type | Conditions | Selectivity (R:S) | Turnover Frequency (h⁻¹) | Source |

|---|---|---|---|---|

| Rh-diphosphine complexes | H₂ (50 psi), 25°C | 92:8 | 150 | |

| Pt/Al₂O₃-cinchona alkaloids | H₂ (30 psi), 40°C | 85:15 | 220 |

Deuteration at the phenyl ring minimally affects hydrogenation selectivity but increases catalyst lifetime by reducing side reactions .

Biochemical Pathway Interactions

EOPB-d5 participates in two major pathways:

- Carbonyl Reduction Pathway :

- Oxidative Degradation :

Stability and Degradation

Deuteration improves photostability by 30% compared to the non-deuterated compound .

Synthetic Modifications

While EOPB-d5 is typically a substrate, it can act as a ketone donor in cross-aldol reactions:

| Reaction Partner | Product | Yield (%) | Diastereomeric Ratio | Source |

|---|---|---|---|---|

| Benzaldehyde derivatives | β-Hydroxy ketones | 55–60 | 3:1 (syn:anti) | |

| Aliphatic aldehydes | Branched α,β-dihydroxy esters | 40 | 2:1 |

Comparative Isotope Effects

Aplicaciones Científicas De Investigación

Chemical Synthesis

Asymmetric Synthesis

Ethyl 2-Oxo-4-phenylbutyrate d5 serves as a crucial substrate in asymmetric synthesis, allowing researchers to explore various methodologies for developing enantioselective catalysts. Its chiral center facilitates the production of chiral compounds, which are essential in pharmaceuticals.

Table 1: Summary of Asymmetric Synthesis Applications

Biochemical Research

Enzyme Interaction Studies

this compound interacts with various enzymes, particularly carbonyl reductases and dehydrogenases. These interactions are significant for understanding metabolic pathways and drug metabolism.

Table 2: Enzymatic Interactions

| Enzyme Type | Interaction Type | Importance |

|---|---|---|

| Carbonyl Reductases | Substrate for reduction | Key role in metabolic pathways |

| Dehydrogenases | Modulator of enzyme activity | Influences drug efficacy and safety |

Medicinal Chemistry

Pharmacological Applications

The reduced form of this compound, known as ethyl (R)-2-hydroxy-4-phenylbutanoate, exhibits significant biological activity as a chiral precursor for drugs targeting the renin-angiotensin system. This compound is essential in developing treatments for hypertension and heart failure.

Industrial Applications

Pharmaceutical Production

this compound is utilized in the pharmaceutical industry for producing various fine chemicals and drugs. Its unique properties make it suitable for synthesizing bioactive compounds.

Case Studies

Case Study 1: Anticancer Activity

In vivo studies have demonstrated the anticancer potential of this compound. In xenograft models, significant tumor growth inhibition was observed.

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

Case Study 2: Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in models of induced arthritis.

- Objective : Assess anti-inflammatory efficacy.

- Results : Significant reduction in paw swelling was observed post-treatment.

Mecanismo De Acción

Ethyl 2-Oxo-4-phenylbutyrate exerts its effects through specific chemical transformations. For instance, in biocatalytic reductions, it is converted to Ethyl ®-2-hydroxy-4-phenylbutyrate by reductases, which involves the transfer of electrons and protons to the keto group . This transformation is facilitated by the enzyme’s active site, which provides the necessary environment for the reaction to occur .

Comparación Con Compuestos Similares

Ethyl 2-Oxo-4-phenylbutyrate d5 can be compared with other similar compounds such as:

Ethyl 2-Oxo-4-phenylbutyrate: The non-deuterated version, which has similar chemical properties but different isotopic composition.

Ethyl ®-2-hydroxy-4-phenylbutyrate: A reduction product of Ethyl 2-Oxo-4-phenylbutyrate, used as a chiral precursor in pharmaceutical synthesis.

Ethyl 2-oxo-4-phenylbutanoate: Another similar compound used in asymmetric hydrogenation reactions.

This compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving isotopic effects and mechanistic investigations .

Actividad Biológica

Ethyl 2-Oxo-4-phenylbutyrate d5 (EOPB-d5) is a deuterated derivative of ethyl 2-oxo-4-phenylbutyrate, a compound recognized for its significance in organic synthesis and pharmaceutical applications. This article delves into the biological activity of EOPB-d5, focusing on its synthesis, enzymatic reduction, and potential therapeutic applications.

EOPB-d5 is characterized by the molecular formula and a molecular weight of approximately 211.269 g/mol. The compound is synthesized through various methods, including the use of microbial systems and chemical reduction processes. The presence of deuterium enhances its stability and alters its pharmacokinetic properties, making it an ideal candidate for metabolic studies .

Enzymatic Reduction and Biocatalysis

One of the primary biological activities of EOPB-d5 is its ability to undergo asymmetric reduction to yield ethyl (R)-2-hydroxy-4-phenylbutanoate (EHPB), a chiral intermediate crucial for synthesizing angiotensin-converting enzyme (ACE) inhibitors. Various biocatalysts, including yeast strains such as Saccharomyces cerevisiae and Rhodotorula minuta, have been employed to facilitate this transformation.

Case Study: Asymmetric Reduction with Yeast

In a study published in the Journal of Industrial Microbiology & Biotechnology, researchers explored the effect of ionic liquids on the asymmetric reduction of EOPB using Saccharomyces cerevisiae. The introduction of ionic liquids improved both the yield and enantiomeric excess (e.e.) of EHPB significantly. For instance, using a thermosensitive ionic liquid system resulted in an e.e. of 94.4% and a yield increase of 35% compared to traditional biphasic systems .

| Biocatalyst | Enantiomeric Excess (%) | Yield (%) | Reaction Conditions |

|---|---|---|---|

| Saccharomyces cerevisiae | 94.4 | 35 | Thermosensitive ionic liquid system |

| Rhodotorula minuta | 95 | 58 | Interface bioreactor |

| Candida holmii | 94 | 58 | Pad-packed interface bioreactor |

Pharmacological Implications

The biological activity of EOPB-d5 extends beyond synthetic applications; it has potential therapeutic implications due to its role as a precursor for various pharmaceutical compounds. Specifically, the reduced form, EHPB, has been identified as an intermediate in the synthesis of anti-hypertensive drugs, highlighting its relevance in cardiovascular therapeutics .

Metabolic Studies

The incorporation of deuterium in EOPB-d5 allows researchers to trace metabolic pathways more accurately. Studies have shown that deuterated compounds can exhibit altered metabolic profiles compared to their non-deuterated counterparts, which can be crucial for understanding drug metabolism and efficacy .

Propiedades

IUPAC Name |

ethyl 2-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPXIOGYOLJXMZ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C(=O)OCC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747770 | |

| Record name | Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189911-53-2 | |

| Record name | Ethyl 2-oxo-4-(~2~H_5_)phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.